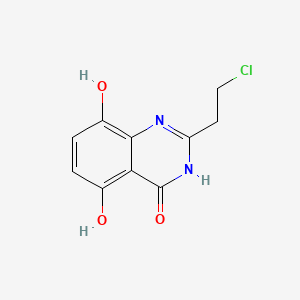
Bicyclohexyl-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclohexyl-3,5-dione: is an organic compound with the molecular formula C12H18O2 It is characterized by two cyclohexane rings connected by a diketone functional group at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: Bicyclohexyl-3,5-dione can be synthesized through several methods. One common approach involves the selective hydrogenation of biphenol over palladium on carbon (Pd/C) catalysts. The reaction conditions, such as temperature, pH, and the rate of precursor addition, significantly influence the yield and purity of the product . Another method involves the oxidative azidation of bicyclohexyl using manganese-catalyzed reactions with nucleophilic sodium azide as the azide source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process.
化学反应分析
Types of Reactions: Bicyclohexyl-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The diketone groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include diketones, diols, and various substituted bicyclohexyl derivatives, depending on the specific reagents and conditions used.
科学研究应用
Bicyclohexyl-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of bicyclohexyl-3,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
相似化合物的比较
Bicyclohexyl-4,4’-dione: Another diketone derivative with the diketone groups at different positions.
Cyclohexylcyclohexane: A related compound with a single cyclohexane ring substituted with a cyclohexyl group.
Uniqueness: Bicyclohexyl-3,5-dione is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in synthetic chemistry and industrial applications.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
5-(3,5-dioxocyclohexyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h7-8H,1-6H2 |
InChI 键 |
ATMNBHXAIFKFIE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)CC1=O)C2CC(=O)CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


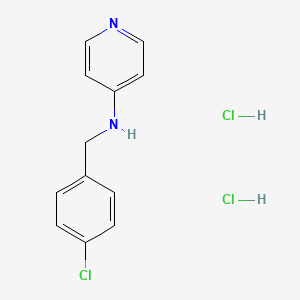
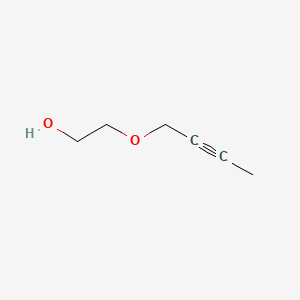

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
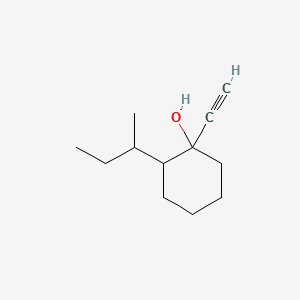
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
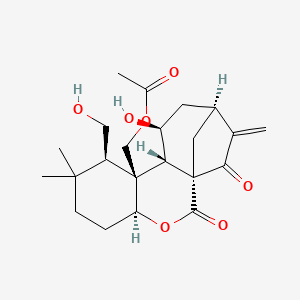
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
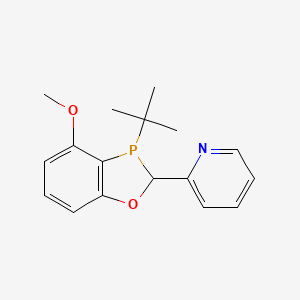
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
